molecular formula C11H10ClN3O B1280780 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride CAS No. 664351-09-1

1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride

Cat. No.: B1280780
CAS No.: 664351-09-1
M. Wt: 235.67 g/mol
InChI Key: LGFYWQTXJOLVSX-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

The synthesis of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Chlorination of the Carbonyl Group: The final step involves the chlorination of the carbonyl group using thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific nucleophile used in the substitution reactions.

Scientific Research Applications

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules,

Properties

IUPAC Name

1-benzyl-5-methyltriazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFYWQTXJOLVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477502
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664351-09-1
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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